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Compound of Interest

Compound Name: YM-254890

Cat. No.: B15606623 Get Quote

An In-depth Technical Guide on the Lipophilicity and Water Solubility of YM-254890

Introduction
YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins, which are

crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular

effectors.[1][2][3][4][5] Isolated from the culture broth of Chromobacterium sp. QS3666, this

macrocyclic depsipeptide has become an indispensable pharmacological tool for studying Gαq-

mediated signaling pathways.[1][4] Understanding the physicochemical properties of YM-
254890, particularly its lipophilicity and water solubility, is critical for its application in in vitro

and in vivo experimental systems, as these parameters influence its absorption, distribution,

metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of

these properties, including quantitative data, detailed experimental protocols, and visualizations

of its mechanism of action and relevant experimental workflows.

Data Presentation: Physicochemical Properties
The lipophilicity and water solubility of YM-254890 have been characterized, revealing

moderate lipophilicity and sufficient aqueous solubility for most biological research applications.

[1][2][3] These properties are summarized in the table below.
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Property Value Method Reference

Lipophilicity (LogP) 1.37 Calculated [1][2][3][4]

Water Solubility 88 µM Kinetic Solubility [1][2][3][4]

High Solubility >10 mg/mL Experimental [6]

(in DMSO)

Molecular Weight 960.09 g/mol -

Signaling Pathway Inhibition by YM-254890
YM-254890 selectively inhibits the Gαq/11 family of G proteins.[2][7] It functions as a guanine

nucleotide dissociation inhibitor (GDI) by binding to a hydrophobic cleft in the Gαq subunit.[2]

This action stabilizes the inactive, GDP-bound state of the G protein, preventing the exchange

of GDP for GTP that is normally triggered by an activated GPCR.[2][3] Consequently, the

dissociation of the Gαq subunit from the Gβγ dimer is blocked, halting the activation of

downstream effectors like phospholipase C-β (PLC-β).

Cell Membrane

Cytosol

GPCR
(Active)

Gαq/11-GDP
(Inactive)

Activates
PLC-β

Activates
PIP2

Cleaves
IP3

DAG

Ca²⁺ Release
(from ER)

Stimulates

YM-254890

Inhibits GDP
Dissociation

Click to download full resolution via product page

Caption: Gαq signaling pathway and the inhibitory action of YM-254890.

Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask
Method
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The partition coefficient (LogP) is a measure of a compound's differential solubility in two

immiscible phases, typically n-octanol and water, representing lipid and aqueous environments,

respectively. The shake-flask method is the traditional and most accurate approach for LogP

determination.[8][9]

Materials:

YM-254890

n-Octanol (reagent grade)

Phosphate-buffered saline (PBS), pH 7.4

10 mM DMSO stock solution of YM-254890

Separatory funnel or centrifuge tubes

Mechanical shaker or rotator

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Phase Saturation: Prepare mutually saturated solvents by mixing equal volumes of n-octanol

and PBS (pH 7.4). Shake vigorously for 24 hours and then allow the phases to separate

completely.

Compound Addition: Add a small aliquot of the YM-254890 DMSO stock solution to a mixture

of the pre-saturated n-octanol and PBS phases.[10] The final concentration should be within

the linear range of the analytical detection method.

Equilibration: Vigorously agitate the mixture using a mechanical shaker at a constant

temperature for a set period (e.g., 1-24 hours) to allow the compound to partition between

the two phases until equilibrium is reached.[10][11]

Phase Separation: Separate the n-octanol and aqueous layers. Centrifugation can be used

to ensure a clean separation.
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Quantification: Determine the concentration of YM-254890 in each phase using a suitable

analytical method like HPLC or LC-MS.[10]

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm

of this value.[8][12]

P = [Concentration]octanol / [Concentration]aqueous

LogP = log10(P)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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